molecular formula C21H22BrClN4O3 B5191264 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide

货号 B5191264
分子量: 493.8 g/mol
InChI 键: SMJZBGYJZBBFOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide, commonly known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy.

作用机制

BCT-197 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting Hsp90, BCT-197 can destabilize oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
BCT-197 has been shown to induce apoptosis (programmed cell death) in cancer cells. BCT-197 has also been shown to inhibit tumor growth in animal models of cancer. In addition, BCT-197 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

实验室实验的优点和局限性

One of the advantages of BCT-197 is its specificity for Hsp90. Unlike other Hsp90 inhibitors, BCT-197 does not inhibit the activity of other chaperone proteins, which can cause off-target effects. However, one of the limitations of BCT-197 is its low solubility, which can make it difficult to administer in vivo.

未来方向

Further research is needed to determine the efficacy of BCT-197 in clinical trials. In addition, more studies are needed to determine the optimal dosing and administration schedule for BCT-197. Other potential future directions for BCT-197 include studying its potential application in combination therapy with other cancer drugs and exploring its potential application in other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy. BCT-197 works by inhibiting the activity of Hsp90, which can destabilize oncogenic proteins and induce cancer cell death. While BCT-197 has shown promising results in preclinical studies, further research is needed to determine its efficacy in clinical trials.

合成方法

The synthesis of BCT-197 involves a multi-step process that starts with the reaction of 3-bromobenzoyl chloride with piperazine to form 3-bromobenzoylpiperazine. This intermediate is then reacted with 4-chlorophenylacetic acid to form the final product, BCT-197. The synthesis of BCT-197 is a complex process that requires expertise in organic chemistry.

科学研究应用

BCT-197 has been extensively studied for its potential application in cancer therapy. Preclinical studies have shown that BCT-197 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BCT-197 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

属性

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrClN4O3/c22-16-3-1-2-15(14-16)21(30)27-12-10-26(11-13-27)9-8-24-19(28)20(29)25-18-6-4-17(23)5-7-18/h1-7,14H,8-13H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJZBGYJZBBFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。